![molecular formula C13H5F2NO2 B11863987 6,9-Difluorobenzo[g]quinoline-5,10-dione CAS No. 154029-44-4](/img/structure/B11863987.png)
6,9-Difluorobenzo[g]quinoline-5,10-dione
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Overview
Description
6,9-Difluorobenzo[g]quinoline-5,10-dione is a heterocyclic compound that contains a fused quinoline-5,10-dione ring system with two fluorine atoms at positions 6 and 9.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Difluorobenzo[g]quinoline-5,10-dione typically involves the substitution of fluorides by diamines. For instance, facile ipso substitutions of the fluorides from the precursor compound can yield the corresponding 6,9-bis[(aminoalkyl)amino]-benzo[g]quinoline-5,10-diones . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the substitution reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve large-scale synthesis using similar substitution reactions, optimized for yield and purity. Industrial methods may also incorporate continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6,9-Difluorobenzo[g]quinoline-5,10-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms at positions 6 and 9 can be substituted by nucleophiles such as diamines.
Oxidation and Reduction: The quinoline-5,10-dione moiety can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include diamines, with reaction conditions involving solvents like DMF and catalysts such as Pd/C.
Oxidation and Reduction:
Major Products Formed
The major products formed from substitution reactions are typically 6,9-bis[(aminoalkyl)amino]-benzo[g]quinoline-5,10-diones, which can be further modified for various applications .
Scientific Research Applications
Synthesis Overview
- Key Steps : The synthesis typically includes reactions involving fluorinated intermediates and various coupling reactions.
- Reagents : Common reagents used in the synthesis may include halogenated compounds, amines, and various acids for functional group modifications.
Biological Activities
The biological activities of 6,9-difluorobenzo[g]quinoline-5,10-dione have garnered attention due to its potential as an anticancer agent and its antiviral properties.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant antitumor activity both in vitro and in vivo. In particular:
- Mechanism of Action : The compound interacts with biological targets related to cancer cell proliferation and viral replication .
- Case Studies : Several studies have demonstrated that this compound shows inhibitory effects against cancer cell lines associated with various types of tumors .
Antiviral Properties
The compound has also been studied for its antiviral efficacy:
- HIV Research : It exhibits significant inhibitory activity against pathogens associated with Acquired Immunodeficiency Syndrome (AIDS), suggesting potential use in antiviral therapies .
- Pharmacokinetics : High gastrointestinal absorption and permeability across the blood-brain barrier have been noted, enhancing its therapeutic potential.
Other Therapeutic Applications
Beyond its anticancer and antiviral activities, this compound has shown promise in other therapeutic areas:
Antimicrobial Activity
Recent studies have indicated that the compound possesses antimicrobial properties:
- In Vitro Studies : Screening against various bacterial strains has shown promising results, suggesting its use as a potential antimicrobial agent .
Potential in Drug Development
The unique structure of this compound makes it a candidate for further drug development:
- Drug Design : Its derivatives are being explored for their potential to target specific diseases effectively .
Research Findings Summary
Mechanism of Action
The mechanism of action of 6,9-Difluorobenzo[g]quinoline-5,10-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications . The fluorine atoms at positions 6 and 9 play a crucial role in enhancing its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
6,9-Difluorobenzo[g]isoquinoline-5,10-dione: This compound is structurally similar but contains an isoquinoline ring system instead of a quinoline ring.
5,8-Difluoro-2-aza-anthraquinone: Another related compound with a different ring system and fluorine substitution pattern.
1,4-Difluoro-6-azanthracene-9,10-dione: Similar in structure but with variations in the ring system and fluorine positions.
Uniqueness
6,9-Difluorobenzo[g]quinoline-5,10-dione is unique due to its specific quinoline-5,10-dione ring system and the positioning of fluorine atoms at 6 and 9.
Biological Activity
6,9-Difluorobenzo[g]quinoline-5,10-dione is a synthetic compound belonging to the class of benzoquinones. This compound has garnered attention for its potential biological activities, particularly in the field of oncology. Research has shown that derivatives of quinoline compounds exhibit a range of biological effects, including anticancer, antibacterial, and antiviral properties.
The synthesis of this compound can be achieved through various chemical pathways. One notable method involves the displacement of fluorine atoms by diamines, leading to the formation of more complex derivatives like 6,9-bis[(aminoalkyl)amino]benzo[g]quinoline-5,10-diones . The physicochemical properties of this compound include high solubility in organic solvents and stability under standard laboratory conditions.
Antitumor Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound has shown potent cytotoxic activity against human gastric adenocarcinoma cells with an IC50 value of approximately 0.073 µM. This is comparable to standard chemotherapeutic agents like adriamycin (IC50 = 0.12 µM) and cisplatin (IC50 = 2.67 µM) .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects appears to involve oxidative stress induction and interaction with DNA, leading to apoptosis in tumor cells .
Antimicrobial Activity
In addition to its antitumor properties, this compound has been evaluated for its antimicrobial effects:
- Antibacterial and Antifungal Properties : Studies have suggested that derivatives of quinoline compounds possess significant antibacterial and antifungal activities. These effects are attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .
Data Summary Table
Case Studies
- Cytotoxicity Study : A study conducted on various cancer cell lines demonstrated that this compound effectively reduced cell viability in a dose-dependent manner. The study highlighted its potential as a lead compound for further development in cancer therapy .
- Mechanistic Insights : Another investigation focused on the compound's mechanism revealed that it activates p53 pathways leading to apoptosis in high-ploidy breast cancer cells. This suggests its specificity towards certain cancer types and opens avenues for targeted therapies .
Q & A
Basic Research Questions
Q. What is the standard synthetic route for 6,9-Difluorobenzo[g]quinoline-5,10-dione, and what are the critical reaction conditions?
The compound is synthesized via regiospecific displacement of fluorine atoms in this compound using diamines under controlled conditions. A typical procedure involves:
- Reacting the difluoro precursor with ethane-1,2-diamine (10 eq.) in tetrahydrofuran (THF) under an argon atmosphere at 50°C for 24 hours .
- Purification via column chromatography using a 30% methanol:NH4OH (9:1) in CH2Cl2 solvent system to isolate the product as a blue gum with ~56% yield . Key factors include maintaining anhydrous conditions and optimizing diamine stoichiometry to prevent side reactions .
Q. What analytical techniques are employed to confirm the structure and purity of synthesized this compound derivatives?
- 1H NMR and HMBC correlations : Used to resolve regioisomers and confirm substitution patterns. For example, chemical shifts of 4-H and 6-H protons distinguish pyrido[3,2-g]quinoline-5,10-dione derivatives from other isomers .
- Column chromatography : Ensures purity, with solvent systems like methanol/CH2Cl2 optimized for polar intermediates .
- Mass spectrometry : Validates molecular weight (e.g., FW = 325.37 g/mol for Pixantrone derivatives) .
Q. What is the primary mechanism of action of this compound in anticancer research?
The compound acts as a DNA-intercalating agent and topoisomerase II inhibitor, stabilizing the DNA-enzyme complex and inducing double-strand breaks. In vitro studies report a median IC50 of 54 nM against Wilms tumor and other cancers, with activity linked to its anthracenedione core .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield and purity of 6,9-bis[(aminoalkyl)amino] derivatives?
- Side-arm modifications : Introducing N-(t-butoxycarbonyl)ethylenediamine improves solubility and reduces side reactions. Subsequent deprotection with trifluoroacetic acid yields hydrochloride salts with >95% purity .
- Temperature control : Lowering reaction temperatures (e.g., 25°C) minimizes competitive ring-opening of pyrimidine rings in intermediates .
- Solvent selection : THF or DMSO enhances diamine reactivity, while methanol dilution aids in crude product isolation .
Q. How should contradictory biological activity data (e.g., anticancer vs. antimicrobial effects) be analyzed?
- Assay standardization : Compare IC50 values across studies using identical cell lines (e.g., pediatric cancer models in vs. microbial strains in ).
- Structural analogs : Evaluate substituent effects; fluorinated derivatives show enhanced DNA intercalation, while hydroxylated variants may exhibit antimicrobial properties due to redox cycling .
- Dose-response profiling : Teratogenic effects in cricket embryos occur at higher doses (e.g., 100 µM), suggesting concentration-dependent duality in bioactivity .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies of benzo[g]quinoline-5,10-dione derivatives?
- Regioselective synthesis : Use azadienophiles in Diels-Alder reactions to generate pyrido[3,2-g] or pyrido[2,3-g] regioisomers, which differ in anticancer potency .
- In vitro screening : Test derivatives against panels of cancer cell lines (e.g., NCI-60) and bacterial/fungal strains to identify dual-action candidates .
- Computational modeling : Dock fluorinated derivatives into topoisomerase II active sites to predict binding affinity and guide synthetic prioritization .
Properties
CAS No. |
154029-44-4 |
---|---|
Molecular Formula |
C13H5F2NO2 |
Molecular Weight |
245.18 g/mol |
IUPAC Name |
6,9-difluorobenzo[g]quinoline-5,10-dione |
InChI |
InChI=1S/C13H5F2NO2/c14-7-3-4-8(15)10-9(7)12(17)6-2-1-5-16-11(6)13(10)18/h1-5H |
InChI Key |
OREVIWGGAOIKDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)C3=C(C=CC(=C3C2=O)F)F)N=C1 |
Origin of Product |
United States |
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